7-amino-8-methyl-1H-quinolin-2-one

Description

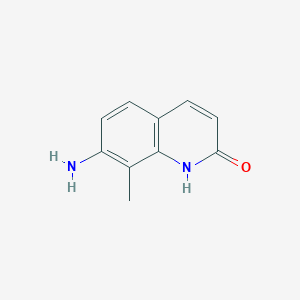

7-Amino-8-methyl-1H-quinolin-2-one is a substituted quinolinone derivative characterized by an amino group (-NH₂) at position 7 and a methyl group (-CH₃) at position 8 of the quinolin-2-one scaffold. The amino group at position 7 likely enhances nucleophilic reactivity and hydrogen-bonding capacity, while the methyl group at position 8 may influence steric effects and lipophilicity .

Properties

Molecular Formula |

C10H10N2O |

|---|---|

Molecular Weight |

174.20 g/mol |

IUPAC Name |

7-amino-8-methyl-1H-quinolin-2-one |

InChI |

InChI=1S/C10H10N2O/c1-6-8(11)4-2-7-3-5-9(13)12-10(6)7/h2-5H,11H2,1H3,(H,12,13) |

InChI Key |

ZDNLORSFKUFARQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC2=C1NC(=O)C=C2)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-amino-8-methyl-1H-quinolin-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Fischer indole synthesis, where an aryl hydrazine reacts with a ketone or aldehyde in the presence of an acid catalyst . Another approach involves the cyclization of 2-aminobenzophenones with formamide under high-temperature conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

7-amino-8-methyl-1H-quinolin-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxides.

Reduction: Reduction reactions can convert the compound into its corresponding dihydroquinoline derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like alkyl halides, aryl halides, and various nucleophiles are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions include quinoline N-oxides, dihydroquinoline derivatives, and various substituted quinoline compounds .

Scientific Research Applications

7-amino-8-methyl-1H-quinolin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-amino-8-methyl-1H-quinolin-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .

Comparison with Similar Compounds

Positional Isomers and Functional Group Variations

(a) 4-Amino-8-methyl-1H-quinolin-2-one (CAS 195373-68-3)

- Substituents: Amino (-NH₂) at position 4, methyl (-CH₃) at position 8.

- Key Differences: The amino group at position 4 alters electronic distribution and reactivity compared to the 7-amino isomer.

- Applications: Not explicitly stated, but amino-substituted quinolinones are often intermediates in drug synthesis .

(b) 8-Chloro-7-methylquinolin-2(1H)-one (CAS 1694899-95-0)

- Substituents : Chloro (-Cl) at position 8, methyl (-CH₃) at position 7.

- Key Differences: Chlorine’s electron-withdrawing nature contrasts with the electron-donating amino group in the target compound. This affects electrophilic substitution reactivity and bioavailability.

- Synthesis: Chloro derivatives are typically synthesized via halogenation reactions, as seen in 4-chloro-8-methylquinolin-2(1H)-one synthesis .

(c) 7-Hydroxy-1H-quinolin-2-one (CAS 70500-72-0)

- Substituents : Hydroxyl (-OH) at position 7.

- This compound may exhibit different solubility and metabolic stability .

Halogenated and Fluorinated Analogs

(a) 8-Fluoro-7-methylquinolin-2(1H)-one (CAS 1161829-65-7)

- Substituents : Fluoro (-F) at position 8, methyl (-CH₃) at position 7.

- Key Differences: Fluorine’s strong electron-withdrawing effect and small atomic radius enhance metabolic stability and membrane permeability compared to amino or hydroxyl groups. This is advantageous in drug design .

(b) 4-Chloro-8-methylquinolin-2(1H)-one

- Substituents : Chloro (-Cl) at position 4, methyl (-CH₃) at position 8.

- Synthesis: Prepared via chlorination of 8-methylquinolin-2(1H)-one using POCl₃, followed by nucleophilic substitution reactions .

Structural and Property Comparison Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.